molecular formula C11H10ClF3O2 B7969200 1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B7969200
M. Wt: 266.64 g/mol
InChI Key: MQUKWWTUKKFASK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a propoxy group

Preparation Methods

The synthesis of 1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-propoxyphenol and 2,2,2-trifluoroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process.

    Procedure: The 3-chloro-4-propoxyphenol is dissolved in an appropriate solvent, such as dichloromethane. The 2,2,2-trifluoroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and trifluoroacetic acid.

Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes involved in the inflammatory response, such as cyclooxygenase, by binding to the active site and preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators and alleviates inflammation.

Comparison with Similar Compounds

1-(3-Chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:

    1-(3-Chloro-4-propoxyphenyl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(3-Chloro-4-propoxyphenyl)-3-(2,2,2-trifluoroethyl)urea: Contains a urea group, which imparts different biological activities and applications.

    3-Chloro-4-propoxyphenylacetic acid: Contains a carboxylic acid group instead of a ketone, affecting its solubility and reactivity.

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a unique compound with distinct advantages in certain applications.

Properties

IUPAC Name

1-(3-chloro-4-propoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(6-8(9)12)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUKWWTUKKFASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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